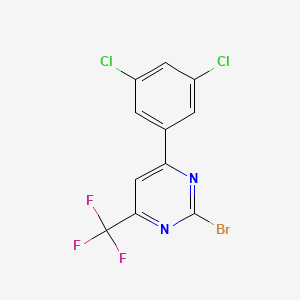
2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine exhibit potential anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and bioactivity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains. Preliminary studies indicate that modifications in the halogen substituents can enhance antibacterial potency .
Agrochemicals
Herbicide Development
The unique chemical structure of this compound makes it a candidate for herbicide formulation. Research has demonstrated that pyrimidine derivatives can act as effective herbicides by inhibiting key enzymes in plant growth pathways. The incorporation of halogen atoms is known to improve herbicidal activity and selectivity against weeds .
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. The introduction of halogenated compounds into polymer matrices has been shown to improve flame retardancy and mechanical properties .
Table 1: Comparison of Biological Activities of Pyrimidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Similar Pyrimidine Derivative A | Antimicrobial | TBD | |
| Similar Pyrimidine Derivative B | Herbicidal | TBD |
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrimidine derivatives, including this compound, revealed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Herbicidal Efficacy
Field trials assessing the herbicidal efficacy of pyrimidine-based compounds demonstrated that those with similar structures to this compound effectively reduced weed biomass by over 70% compared to untreated controls. This study highlights the potential for developing selective herbicides based on this chemical scaffold .
作用机制
The mechanism of action of 2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyrimidine
- 6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine
- 2-Chloro-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Bromo-6-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific chemical properties such as increased reactivity and stability. These features make it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H4BrCl2F3N2 |
|---|---|
分子量 |
371.96 g/mol |
IUPAC 名称 |
2-bromo-4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H4BrCl2F3N2/c12-10-18-8(4-9(19-10)11(15,16)17)5-1-6(13)3-7(14)2-5/h1-4H |
InChI 键 |
PZRXDKNJPUISHX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















